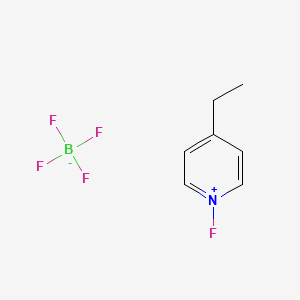
4-Ethyl-N-fluoropyridinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-N-fluoropyridinium tetrafluoroborate is a fluorinated pyridinium salt that serves as an electrophilic fluorinating reagent. This compound is known for its ability to introduce fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties. The presence of fluorine atoms can enhance the stability, bioavailability, and activity of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-fluoropyridinium tetrafluoroborate typically involves the reaction of 4-ethylpyridine with a fluorinating agent in the presence of tetrafluoroboric acid. One common method includes the use of Selectfluor as the fluorinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-N-fluoropyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Electrophilic Fluorination: This compound is primarily used for electrophilic fluorination reactions, where it introduces a fluorine atom into organic molecules.
Substitution Reactions: It can participate in substitution reactions, replacing hydrogen or other substituents with a fluorine atom.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are fluorinated organic compounds, which can have enhanced chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-N-fluoropyridinium tetrafluoroborate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Ethyl-N-fluoropyridinium tetrafluoroborate involves the transfer of a fluorine atom to the target molecule. This process is facilitated by the electrophilic nature of the compound, which allows it to react with nucleophilic sites on the target molecule. The fluorine atom is introduced into the molecule, resulting in the formation of a fluorinated product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoropyridinium tetrafluoroborate: Another N-fluoropyridinium salt used for electrophilic fluorination.
N-Fluoropyridinium triflate: A similar compound with a different counterion, used for similar applications.
Uniqueness
4-Ethyl-N-fluoropyridinium tetrafluoroborate is unique due to the presence of the ethyl group, which can influence its reactivity and selectivity in fluorination reactions. This compound offers a balance between reactivity and stability, making it a valuable reagent in various chemical transformations .
Eigenschaften
Molekularformel |
C7H9BF5N |
|---|---|
Molekulargewicht |
212.96 g/mol |
IUPAC-Name |
4-ethyl-1-fluoropyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H9FN.BF4/c1-2-7-3-5-9(8)6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1 |
InChI-Schlüssel |
JWBPCCVUXPVUOV-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCC1=CC=[N+](C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



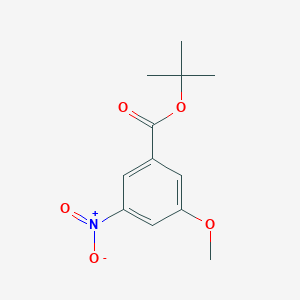

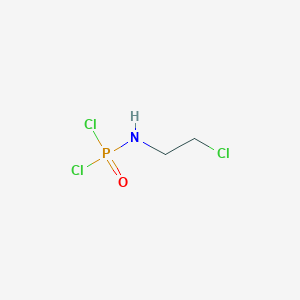
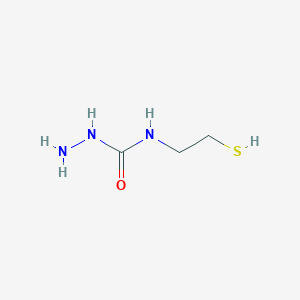


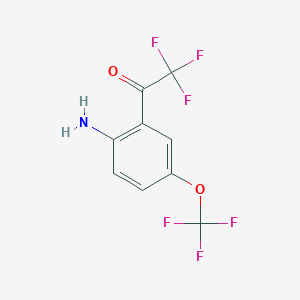

![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
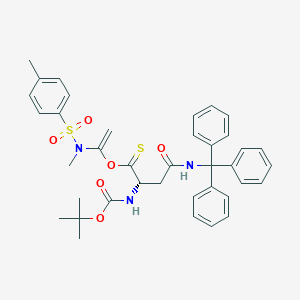

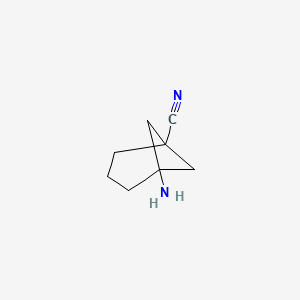
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
